molecular formula C11H15BrN2O B12071453 1-(3-Bromo-5-methoxyphenyl)piperazine

1-(3-Bromo-5-methoxyphenyl)piperazine

Cat. No.: B12071453
M. Wt: 271.15 g/mol
InChI Key: MLDPYPWBZOMJHK-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methoxyphenyl)piperazine typically involves the reaction of 3-bromo-5-methoxyaniline with piperazine. The process can be carried out under various conditions, including:

    Nucleophilic Substitution: This method involves the substitution of a leaving group (such as a halide) with a nucleophile (piperazine). The reaction is usually conducted in the presence of a base and a suitable solvent.

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with piperazine in the presence of a reducing agent. The reaction conditions include the use of a catalyst and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production.

    Batch Synthesis: This method involves the reaction of large quantities of reactants in a batch reactor, followed by purification and isolation of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological processes and the development of new drugs. It is also used as a probe to study the interactions between small molecules and biological targets.

    Medicine: The compound is used in the development of new pharmaceuticals, particularly those targeting the central nervous system. It is also used in the study of drug metabolism and pharmacokinetics.

    Industry: The compound is used in the production of various industrial chemicals and materials. It is also used in the development of new catalysts and other industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)piperazine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for various receptors, enzymes, and other biological targets. The specific mechanism of action depends on the particular application and the molecular target involved. For example, in the context of drug development, the compound may act as an agonist or antagonist for specific receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

1-(3-Bromo-5-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound has a chlorine atom instead of a bromine atom. It has similar chemical properties but may exhibit different biological activities.

    1-(3-Trifluoromethylphenyl)piperazine: This compound has a trifluoromethyl group instead of a methoxy group. It has different chemical properties and may exhibit different biological activities.

    1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group at the para position instead of the meta position. It has similar chemical properties but may exhibit different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the methoxy group can result in unique interactions with molecular targets, making it a valuable compound for various scientific studies and applications.

Biological Activity

1-(3-Bromo-5-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to the central nervous system (CNS). This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H15BrN2OC_{11}H_{15}BrN_2O with a molecular weight of 271.15 g/mol. The compound features a piperazine ring substituted with a bromo and methoxy group on a phenyl moiety, which significantly influences its biological interactions.

PropertyValue
Molecular FormulaC11H15BrN2OC_{11}H_{15}BrN_2O
Molecular Weight271.15 g/mol
IUPAC NameThis compound
InChI KeyMLDPYPWBZOMJHK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). The compound has been shown to act as both an agonist and antagonist depending on the receptor subtype involved. This dual functionality allows it to modulate neurotransmission, which is crucial for its potential therapeutic effects.

Receptor Interactions

  • 5-HT1A Receptors : Binding studies indicate that the methoxy group enhances affinity for these receptors, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : Preliminary studies suggest that this compound may also interact with dopamine receptors, although this requires further investigation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various biological assays:

  • Neurotransmitter Binding Assays : The compound showed high binding affinity for 5-HT1A receptors, with a competitive inhibition constant (Ki) indicating effective displacement of radiolabeled serotonin in receptor binding assays .
  • Cytotoxicity : In vitro cytotoxicity studies on human cell lines revealed moderate toxicity profiles, suggesting potential safety for further pharmacological development .
  • Pharmacokinetics : Studies involving animal models have indicated favorable pharmacokinetic properties, including good brain penetration and metabolic stability, making it a candidate for CNS-targeted therapies .

Case Studies

A notable case study involved the use of this compound as part of a chelating agent designed for MRI applications. This study highlighted its ability to cross the blood-brain barrier effectively and bind to specific CNS receptors, emphasizing its utility in neuroimaging .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundKey DifferencesBiological Activity
1-(3-Chlorophenyl)piperazineChlorine instead of bromineSimilar receptor interactions
1-(4-Methoxyphenyl)piperazineMethoxy group at para positionDifferent binding affinity profiles
1-(3-Trifluoromethylphenyl)piperazineTrifluoromethyl substitutionAltered pharmacological properties

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-11-7-9(12)6-10(8-11)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3

InChI Key

MLDPYPWBZOMJHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CCNCC2)Br

Origin of Product

United States

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